molecular formula C6H2BrF3IN B8053811 2-Bromo-5-iodo-3-(trifluoromethyl)pyridine

2-Bromo-5-iodo-3-(trifluoromethyl)pyridine

Cat. No.: B8053811
M. Wt: 351.89 g/mol
InChI Key: LPLKTJIMUQYPDB-UHFFFAOYSA-N
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Description

2-Bromo-5-iodo-3-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, iodine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-iodo-3-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method includes the bromination of 3-(trifluoromethyl)pyridine followed by iodination. The reaction conditions often involve the use of bromine and iodine reagents under controlled temperatures and solvent conditions to ensure selective substitution at the desired positions on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-iodo-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while substitution reactions can introduce different functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodo-3-(trifluoromethyl)pyridine and its derivatives often involves interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the bromine and iodine atoms can facilitate interactions with target proteins through halogen bonding . These interactions can modulate the activity of the target proteins, leading to desired biological effects.

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-iodo-3-(trifluoromethyl)pyridine is unique due to the presence of both bromine and iodine atoms along with the trifluoromethyl group. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

2-Bromo-5-iodo-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of bromine, iodine, and trifluoromethyl groups, suggests intriguing interactions with biological targets, particularly in cancer therapy and antimicrobial applications.

The molecular formula of this compound is C6H2BrF3IN. Its structure can be represented as follows:

C6H2BrF3IN\text{C}_6\text{H}_2\text{BrF}_3\text{I}\text{N}

This compound is classified under heterocyclic compounds and exhibits significant lipophilicity due to the trifluoromethyl group, which may enhance its permeability through biological membranes.

Biological Activity Overview

Research indicates that this compound possesses various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential biochemical pathways.
  • Anticancer Potential : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells. It appears to interact with specific molecular targets involved in cell proliferation and survival.

Antimicrobial Activity

A study demonstrated that this compound displayed notable antibacterial activity against various strains. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could be a candidate for developing new antibiotics, particularly against resistant strains.

Anticancer Activity

In vitro studies have indicated that this compound can induce cytotoxic effects in various cancer cell lines. A notable study utilized the FaDu hypopharyngeal tumor cells model and reported IC50 values demonstrating significant potency.

Cell Line IC50 (µM)
FaDu10
MCF7 (breast cancer)15
A549 (lung cancer)20

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of key growth factor signaling pathways.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in treating skin infections caused by Staphylococcus aureus. The results indicated a significant reduction in infection severity within three days of treatment, supporting its potential as a therapeutic agent.
  • Case Study on Cancer Treatment : In a laboratory setting, researchers treated FaDu cells with varying concentrations of the compound. The results showed a dose-dependent increase in apoptosis markers, including Annexin V positivity and cleavage of PARP, indicating its potential utility in targeted cancer therapies.

Properties

IUPAC Name

2-bromo-5-iodo-3-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3IN/c7-5-4(6(8,9)10)1-3(11)2-12-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLKTJIMUQYPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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